molecular formula C27H26N6O4 B2385975 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide CAS No. 1111977-34-4

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide

Cat. No. B2385975
CAS RN: 1111977-34-4
M. Wt: 498.543
InChI Key: PDDITJFVSZWUGH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a 1,2,4-oxadiazole ring, and a pyrimido[5,4-b]indole ring . The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amidoximes with carboxylic acids or their derivatives, followed by cyclocondensation to form the 1,2,4-oxadiazole ring . The specific synthesis of this compound would likely involve several steps to introduce the various functional groups and rings .


Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of several rings and functional groups . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The cyclopropyl group is a three-membered carbon ring . The pyrimido[5,4-b]indole ring is a fused ring system containing four nitrogen atoms .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the presence of the various functional groups and rings. For example, the 1,2,4-oxadiazole ring can participate in a variety of reactions, including annulation reactions and desulfurization/intramolecular rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-oxadiazole ring could contribute to the compound’s hydrogen bond accepting properties . The cyclopropyl group could influence the compound’s conformational properties .

Future Directions

The compound could be of interest for further study due to its complex structure and the biological activities of similar compounds . Future research could focus on exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O4/c1-3-36-21-7-5-4-6-19(21)29-22(34)13-33-20-11-8-16(2)12-18(20)24-25(33)27(35)32(15-28-24)14-23-30-26(31-37-23)17-9-10-17/h4-8,11-12,15,17H,3,9-10,13-14H2,1-2H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDITJFVSZWUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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